molecular formula C7H13ClF3NO B2364514 2,2,2-Trifluoro-1-(piperidin-2-YL)ethanol hydrochloride CAS No. 1283720-38-6

2,2,2-Trifluoro-1-(piperidin-2-YL)ethanol hydrochloride

Cat. No.: B2364514
CAS No.: 1283720-38-6
M. Wt: 219.63
InChI Key: WPVSSMTUSPJGEI-UHFFFAOYSA-N
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Description

Historical Development of Fluorinated Organic Compounds

Organofluorine chemistry emerged in the 19th century with the isolation of elemental fluorine by Henri Moissan in 1886. Early milestones include Alexander Borodin’s 1862 synthesis of benzoyl fluoride via halogen exchange and Dumas’ 1835 preparation of methyl fluoride. The mid-20th century saw rapid industrial advancements, driven by the Manhattan Project’s demand for uranium hexafluoride (UF₆)-resistant materials like polytetrafluoroethylene (PTFE).

Trifluoroethanol derivatives gained prominence post-1930s, facilitated by Simons’ electrochemical fluorination methods. The trifluoroethyl group’s stability and lipophilicity made it a cornerstone in agrochemicals and pharmaceuticals, exemplified by its incorporation into anesthetics and protease inhibitors.

Table 1: Key Milestones in Organofluorine Chemistry

Year Discovery/Innovation Significance
1835 Synthesis of methyl fluoride (Dumas) First organofluorine compound
1886 Isolation of elemental fluorine (Moissan) Enabled direct fluorination methods
1938 Discovery of PTFE (Plunkett) Revolutionized materials science
1964 Electrochemical fluorination (Simons) Scalable synthesis of fluorocarbons

Significance of Trifluoroethyl Moieties in Chemical Research

The trifluoroethyl group (−CH₂CF₃) imparts distinct electronic and steric effects:

  • Electron-Withdrawing Nature : The high electronegativity of fluorine induces polarization, enhancing acidity (e.g., trifluoroethanol’s pKa ≈ 12.4 vs. ethanol’s 16).
  • Lipophilicity : The trifluoroethyl group increases logP values by ~1.04 units compared to ethyl groups, improving membrane permeability.
  • Metabolic Stability : C-F bonds resist oxidative degradation, prolonging drug half-life.

In 2,2,2-trifluoro-1-(piperidin-2-yl)ethanol hydrochloride , the trifluoroethyl moiety adjacent to the hydroxyl group stabilizes hydrogen-bonding interactions, critical for receptor targeting.

Table 2: Properties of Ethyl vs. Trifluoroethyl Groups

Property Ethyl (−CH₂CH₃) Trifluoroethyl (−CH₂CF₃)
Electronegativity (Pauling) 2.5 3.5
LogP (Hydrophobicity) 0.56 1.04
Bond Dissociation Energy (C−X) 85 kcal/mol 116 kcal/mol

Piperidine Ring Systems: Structural and Chemical Importance

Piperidine, a six-membered saturated heterocycle with one nitrogen atom, adopts a chair conformation with axial/equatorial substituent preferences. Its natural occurrence in alkaloids (e.g., piperine, coniine) and synthetic versatility make it a privileged scaffold in drug discovery.

Key Features :

  • Basicity : The nitrogen’s pKa (~11) allows pH-dependent protonation, influencing solubility and binding.
  • Conformational Flexibility : Ring puckering enables adaptive interactions with biological targets.
  • Synthetic Accessibility : Piperidine derivatives are synthesized via cyclization, reductive amination, or ring expansion.

In This compound , the piperidine nitrogen’s basicity facilitates salt formation (hydrochloride), enhancing crystallinity and bioavailability.

Position-Specific Substitution Effects in Piperidine Chemistry

Substituent position on the piperidine ring profoundly impacts reactivity and bioactivity:

  • 2-Position : Substitution here (as in the target compound) influences hydrogen-bonding capacity and steric interactions. For example, 2-trifluoroethyl groups enhance metabolic stability in kinase inhibitors.
  • 3-/4-Positions : Electron-withdrawing groups at these sites modulate ring basicity and π-π stacking.
  • N-Substitution : Quaternary ammonium salts improve water solubility but may reduce blood-brain barrier penetration.

Table 3: Impact of Substituent Position on Piperidine Bioactivity

Position Substituent Observed Effect
2 −CH₂CF₃ Enhanced metabolic stability
3 −CF₃ Reduced basicity, increased lipophilicity
4 −OCH₃ Improved receptor affinity

Properties

IUPAC Name

2,2,2-trifluoro-1-piperidin-2-ylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(12)5-3-1-2-4-11-5;/h5-6,11-12H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVSSMTUSPJGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds through a nucleophilic addition mechanism (Figure 1). Piperidine, a secondary amine, attacks the electrophilic carbonyl carbon of 2,2,2-trifluoroacetaldehyde, forming a tetrahedral intermediate. Proton transfer and subsequent stabilization yield the β-amino alcohol product. The trifluoromethyl group’s electron-withdrawing nature enhances the aldehyde’s electrophilicity, facilitating the reaction.

Key Reaction Parameters

Parameter Specification
Starting Materials 2,2,2-Trifluoroacetaldehyde, Piperidine
Solvent Tetrahydrofuran (THF), Dichloromethane
Atmosphere Nitrogen or Argon
Temperature 20–40°C
Catalyst Acid/Base (optional)
Reaction Time 12–24 hours

Work-Up and Isolation

  • Quenching : The reaction mixture is diluted with ice-cold water to precipitate unreacted reagents.
  • Extraction : The product is extracted using ethyl acetate or dichloromethane.
  • Salt Formation : The isolated alcohol is treated with concentrated HCl in diethyl ether, yielding the hydrochloride salt as a crystalline solid.

Critical Analysis of Reaction Outcomes

Yield Optimization Strategies

  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing charged intermediates.
  • Catalytic Additives : Bronsted acids (e.g., HCl) improve proton transfer efficiency, while bases (e.g., pyridine) mitigate side reactions like imine formation.

Byproduct Formation and Mitigation

  • Imine Formation : Secondary amines reacting with aldehydes can form imine byproducts. This is suppressed by maintaining anhydrous conditions and limiting reaction times.
  • Oxidation : The alcohol product is susceptible to oxidation under aerobic conditions, necessitating inert atmospheres.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (300 MHz, CDCl₃): δ 3.85–3.75 (m, 1H, CH-OH), 3.10–2.95 (m, 2H, piperidine-H), 2.80–2.65 (m, 1H, piperidine-H), 1.70–1.40 (m, 6H, piperidine-H).
  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ –71.15 (CF₃).
  • IR : Strong absorption at 3400 cm⁻¹ (O-H stretch), 1280 cm⁻¹ (C-F stretch).

Physicochemical Properties

Property Value
Molecular Formula C₇H₁₃ClF₃NO
Molecular Weight 219.63 g/mol
Melting Point 158–160°C (decomp.)
Solubility Soluble in polar aprotic solvents

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(piperidin-2-YL)ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form simpler alcohols or hydrocarbons.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions include trifluoromethyl ketones, trifluoromethyl carboxylic acids, and various substituted derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trifluoro-1-(piperidin-2-YL)ethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(piperidin-2-YL)ethanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical differences between the target compound and its analogues:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility Application/Notes
2,2,2-Trifluoro-1-(piperidin-2-yl)ethanol HCl Not fully cited C₇H₁₁ClF₃NO 306.32 Piperidine ring, trifluoroethanol Not explicitly reported Chiral synthesis intermediate
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylamine HCl 65686-77-3 C₉H₁₁ClF₃NO 241.63 Methoxyphenyl group, ethylamine Chloroform, methanol, DMSO Research chemical in drug discovery
2,2,2-Trifluoro-1-(pyrrolidin-2-yl)ethanol HCl Not cited C₆H₉ClF₃NO ~212 (estimated) Pyrrolidine ring (5-membered) Discontinued; limited data Potential chiral agent
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone HCl 1588441-22-8 C₇H₅ClF₃NO 211.57 Pyridine ring, ketone group Not reported Intermediate in organic synthesis
2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine HCl 1185302-13-9 C₈H₈ClF₄N 257.61 Fluorinated aromatic ring, ethylamine Not reported High purity (97%) for specialized synthesis

Key Observations:

  • Piperidine vs. Pyrrolidine Rings : The piperidine ring (6-membered) in the target compound may confer greater conformational flexibility compared to pyrrolidine (5-membered), influencing solubility and receptor binding .
  • Trifluoroethanol vs.
  • Aromatic vs. Heterocyclic Substitution : Compounds with fluorinated aromatic rings (e.g., 1185302-13-9) exhibit distinct electronic properties compared to heterocyclic analogues, affecting reactivity in cross-coupling reactions .

Physicochemical and Functional Comparisons

  • Molecular Weight and Solubility : The target compound (306.32 g/mol) is heavier than most analogues, which may reduce aqueous solubility. However, solubility data are inconsistently reported across sources .
  • Chiral Recognition: Derivatives like 2,2,2-trifluoro-1-(9-anthryl)ethanol are established chiral solvating agents in NMR spectroscopy .
  • Synthetic Utility: The methoxyphenyl derivative (65686-77-3) is noted as a "useful research chemical," suggesting broader applicability in medicinal chemistry than the target compound, which is listed without specific functional annotations .

Biological Activity

2,2,2-Trifluoro-1-(piperidin-2-YL)ethanol hydrochloride is a synthetic compound notable for its unique trifluoromethyl group and piperidine ring structure. This combination enhances its biological activity and potential applications in medicinal chemistry and pharmacology. The compound has been studied for its interactions with various biological targets, including enzymes and receptors.

  • Molecular Formula : C7H13ClF3NO
  • Molecular Weight : 201.64 g/mol
  • Appearance : White solid
  • Storage : Room temperature

The mechanism of action of this compound primarily involves its interaction with biological molecules. The trifluoromethyl group increases lipophilicity, facilitating membrane penetration and interaction with intracellular targets. The piperidine moiety allows for hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

Enzyme Interaction

Preliminary studies suggest that this compound may act as an enzyme inhibitor or modulator. The piperidine ring's structure allows it to fit into enzyme active sites, possibly leading to inhibition or alteration of enzyme function.

Pharmacological Applications

The compound is being investigated for potential therapeutic properties, particularly in drug development. Its unique structure makes it a valuable candidate for the synthesis of fluorinated pharmaceuticals.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways. The IC50 values were found to be in the low micromolar range, indicating moderate potency.
    • Comparative studies with similar compounds showed that the trifluoromethyl substitution significantly enhances inhibitory activity against certain targets.
  • Receptor Modulation :
    • Research has also focused on the compound's interaction with various receptors. Binding affinity studies suggest that it may serve as a modulator for receptors involved in neurological pathways.
    • In vitro assays demonstrated that the compound could influence receptor activity, leading to alterations in cellular signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone hydrochlorideC7H12ClF3NLacks piperidine ring diversity; studied for different enzyme interactions
4-(Trifluoromethyl)piperidineC5H7F3NSimpler structure; potential pharmaceutical applications
4-(Trifluoromethyl)benzoyl piperidineC12H12F3NContains a benzoyl group; alters reactivity significantly

Q & A

Basic Research Questions

Q. What are the key structural features of 2,2,2-Trifluoro-1-(piperidin-2-yl)ethanol hydrochloride that influence its reactivity in organic synthesis?

  • Methodological Answer : The compound’s reactivity is governed by its trifluoromethyl group, which enhances lipophilicity and metabolic stability, and the piperidine ring, which provides a basic nitrogen for salt formation and biomolecular interactions. The hydrochloride salt improves solubility in polar solvents, facilitating reactions in aqueous or protic environments. Structural analysis via 1H NMR^1\text{H NMR} and X-ray crystallography can confirm stereochemistry and hydrogen-bonding patterns critical for reactivity .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : A two-step approach is typical:

Trifluoromethylation : Reacting a piperidine-containing aldehyde (e.g., 2-pyridinecarboxaldehyde) with CF3_3 reagents like Ruppert-Prakash reagent (TMSCF3_3) under anhydrous conditions.

Reductive Amination : Reducing the intermediate imine with NaBH4_4 or LiAlH4_4 in tetrahydrofuran (THF), followed by HCl salt formation.
Key optimization parameters include temperature control (<0°C for trifluoromethylation to avoid side reactions) and stoichiometric excess of reducing agents (>1.5 equiv) for high yields .

Q. How should researchers handle hygroscopic or reactive intermediates during synthesis?

  • Methodological Answer : Use inert atmosphere techniques (argon/glovebox) for moisture-sensitive steps. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) minimizes degradation. Store final hydrochloride salt in desiccators with anhydrous CaCl2_2 to prevent deliquescence .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be resolved, and what analytical techniques validate chiral purity?

  • Methodological Answer :

  • Chiral Resolution : Use preparative chiral HPLC with columns like Chiralpak IA/IB (mobile phase: hexane/isopropanol with 0.1% trifluoroacetic acid).
  • Analytical Validation : Employ 1H NMR^1\text{H NMR} with chiral solvating agents (e.g., (S)-Pirkle’s alcohol) to induce diastereomeric splitting of signals (e.g., N-CH3_3 groups at δ 2.65 vs. 2.76 ppm). Integration of split peaks quantifies enantiomeric excess (e.g., 94:6 R/S ratio) .

Q. What strategies address contradictory biological activity data arising from stereochemical variations in fluorinated ethanolamine derivatives?

  • Methodological Answer :

  • Comparative Assays : Test enantiomers separately in receptor-binding assays (e.g., α-adrenergic or serotonin receptors) using radioligand displacement.
  • Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding modes of (R)- vs. (S)-enantiomers. Validate with site-directed mutagenesis of target proteins.
    Discrepancies often stem from differential hydrogen-bonding or steric clashes in chiral binding pockets .

Q. How should researchers design stability studies for this compound under varying pH conditions during in vitro assays?

  • Methodological Answer :

  • Buffer Systems : Incubate the compound in phosphate-buffered saline (pH 7.4), acetate (pH 5.0), and carbonate (pH 9.0) at 37°C for 24–72 hours.
  • Analytical Monitoring : Use LC-MS to track degradation products (e.g., hydrolysis of the trifluoromethyl group to COOH). Stability is typically highest at pH 7.4 due to reduced nucleophilic attack on the CF3_3 moiety .

Q. What spectroscopic methods are optimal for characterizing hydrogen-bonding interactions between this compound and biological targets?

  • Methodological Answer :

  • IR Spectroscopy : Identify O–H/N–H stretching vibrations (3200–3500 cm1^{-1}) shifts upon binding to proteins.
  • NMR Titration : Monitor chemical shift perturbations in 19F NMR^{19}\text{F NMR} (e.g., CF3_3 group) when titrated with target enzymes. Line broadening indicates slow exchange kinetics, suggesting strong binding .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported biological activity between this compound and its structural analogs?

  • Methodological Answer :

  • SAR Studies : Systematically modify substituents (e.g., pyridine vs. piperidine rings) and measure IC50_{50} values in enzyme inhibition assays.
  • Meta-Analysis : Cross-reference published datasets (e.g., PubChem BioAssay) to identify outliers caused by assay variability (e.g., cell line differences). Normalize data using Z-score or fold-change relative to controls .

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